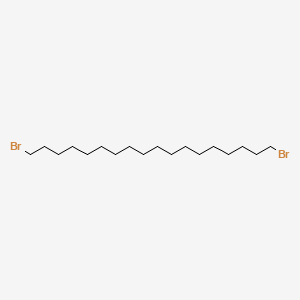

1,18-Dibromooctadecane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,18-dibromooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36Br2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHAZAOZCQDUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCBr)CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404454 | |

| Record name | 1,18-Dibromooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31772-06-2 | |

| Record name | 1,18-Dibromooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,18-Dibromooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of 1,18-Dibromooctadecane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,18-Dibromooctadecane is a valuable bifunctional, long-chain alkylating agent, frequently employed as a linker in the synthesis of complex molecules, polymers, and self-assembled monolayers. Its utility is predicated on its purity, which demands robust and reproducible synthetic and purification protocols. This guide provides an in-depth examination of the predominant synthetic route from 1,18-octadecanediol and outlines a comprehensive purification strategy. The causality behind experimental choices is explained, ensuring that researchers can not only replicate the procedures but also adapt them based on a sound understanding of the underlying chemical principles.

Strategic Overview: Synthesis and Purification Workflow

The conversion of a long-chain diol to a dibromide is a foundational organic transformation. The overall strategy involves three critical phases: the synthetic conversion, a primary aqueous work-up to remove inorganic byproducts, and a final purification step, typically recrystallization, to isolate the pure product. Each stage is designed to address specific challenges associated with handling long, non-polar molecules and ensuring the complete conversion of hydroxyl groups.

Figure 1: A comprehensive workflow diagram illustrating the key stages from the starting diol to the final, purified this compound.

Synthesis Methodology: Bromination of 1,18-Octadecanediol

The most direct and common synthesis of this compound is the nucleophilic substitution of 1,18-octadecanediol using a strong acid bromide source, such as hydrobromic acid (HBr).

Reaction Principle and Causality

This reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. The hydroxyl group of the diol is first protonated by HBr, converting it into a good leaving group (water). The bromide ion (Br⁻) then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule.

A critical consideration is the biphasic nature of the reaction. 1,18-octadecanediol is non-polar and has low solubility in aqueous HBr. To overcome this, a non-polar organic solvent, such as toluene, is used to dissolve the diol.[1] The reaction is then heated to reflux, which increases the mutual solubility of the phases and provides the necessary activation energy for the substitution. Using an excess of concentrated HBr drives the equilibrium towards the product. While azeotropic removal of water can be employed, studies have shown that simply heating the diol with HBr in toluene without a Dean-Stark trap can provide high yields and purity.[1]

Experimental Protocol

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |

| 1,18-Octadecanediol | 286.50[2] | 28.6 g | 0.10 | Starting Material |

| Hydrobromic Acid (48% aq.) | 80.91 | 101 mL | 0.90 | Brominating Agent |

| Toluene | 92.14 | 200 mL | - | Solvent |

| Sodium Bicarbonate (sat. aq.) | 84.01 | ~100 mL | - | Neutralizing Wash |

| Brine (sat. aq. NaCl) | 58.44 | ~100 mL | - | Drying Wash |

| Sodium Sulfate (anhydrous) | 142.04 | ~20 g | - | Drying Agent |

| Ethanol (95%) | 46.07 | ~250-300 mL | - | Recrystallization Solvent |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,18-octadecanediol (28.6 g, 0.10 mol), toluene (200 mL), and 48% aqueous hydrobromic acid (101 mL, 0.90 mol).

-

Reaction Execution: Heat the biphasic mixture to a vigorous reflux using a heating mantle. Maintain reflux for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1), by observing the disappearance of the diol spot.

-

Cooling and Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the contents to a 1 L separatory funnel. The layers should be distinct.

-

Phase Separation: Separate the lower aqueous layer and discard it.

-

Washing: Wash the upper organic (toluene) layer sequentially with:

-

100 mL of deionized water.

-

100 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution).

-

100 mL of brine.

-

-

Drying and Concentration: Dry the toluene layer over anhydrous sodium sulfate. Decant or filter the dried solution and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound as a waxy solid.

Purification Protocol: Recrystallization

The crude product will contain minor impurities, including unreacted starting material or the mono-bromo intermediate. Recrystallization is a highly effective method for purifying long-chain alkyl compounds.

Principle of Recrystallization

The core principle is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[3][4] Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For this compound, ethanol or acetone are commonly effective solvents.

Step-by-Step Recrystallization

-

Solvent Addition: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (approximately 250-300 mL, pre-heated to near boiling) sufficient to just dissolve the solid completely. Swirl the flask to aid dissolution.

-

Slow Cooling: Once dissolved, remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals, excluding impurities from the crystal lattice.[3]

-

Ice Bath Cooling: Once the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.[4]

-

Isolation: Collect the purified white crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of the recrystallization solvent. The final product should be a white, crystalline solid.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential.

| Property | Expected Result | Significance |

| Appearance | White crystalline solid | A colored product indicates impurities. |

| Melting Point | 54-56 °C | A sharp melting point range indicates high purity. |

| ¹H NMR (CDCl₃) | δ ~3.41 (t, 4H, -CH₂Br), δ ~1.85 (quint, 4H, -CH₂CH₂Br), δ ~1.25-1.43 (m, 28H, internal CH₂) | Confirms the structure and the presence of terminal bromide groups. |

| ¹³C NMR (CDCl₃) | δ ~34.0 (-CH₂Br), δ ~32.8, δ ~29.5-28.1 (internal CH₂ carbons) | Confirms the carbon backbone and terminal functionalization. |

Troubleshooting

-

Low Yield: May result from incomplete reaction. Ensure vigorous reflux and sufficient reaction time. During work-up, emulsions can form; adding more brine can help break them.

-

Oily Product After Recrystallization: Indicates the presence of impurities that are lowering the melting point. A second recrystallization may be necessary, or column chromatography could be employed as an alternative purification method.

-

Incomplete Dissolution During Recrystallization: If the solid does not dissolve even with a large volume of hot solvent, an insoluble impurity may be present. In this case, perform a hot filtration to remove the solid impurity before allowing the solution to cool.[4]

References

- Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids. (2024). Chemical Communications. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ2mLM_M_CmW4rb5eJ1jU3wDncaFsuopoT3o72RptyAIUgUDA3a-4oM5SNvOnz_VXTdqBtaIMDnLaQqVQ3WPdMFGpQxV-Me6sRANo193FJFt_HSJCKnCnrgLT53bwLIK5A9xLSHw==]

- Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids. (n.d.). Royal Society of Chemistry. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-4Aqn61LwRVIRHcuhw0-LIBA-IYeEB53rI6Og9dKCPP7Kgjxmeee22LuP26egAK-c3tFgLyNsZiy4WMUdTcOKoFNLvW6eLky5UnAKsyxkTj6ypNd4lufcDE-cB-9uHDtmHyQI29EASKldXEl0IHMfiNmk6p_FCgJo4w_d]

- Alkyl-templated cocrystallization of long-chain bromoalkanes by lipid-like ionic liquids. (n.d.). ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxUS7iprKb85cGSijn13MB-Tay3ZWchhzxd8FLa8goQDERsjoOl_Z7RGORGWW2nCwjxS8gnxJLaKLx63stHrF7-VOLErNO7fqJOoV2kYA2DOPOUd7KbU49_wohym9lXKkSW7LE1LGkjDVWGPpp3UbtKTYlEhuMN_-HTePzmccgqMHx-B82hOwGe8088oUkQJ6ztCuDNlm8eHKeo8EMnJTwxswJGYFZHaSF-YkBFueNw3rCA5uI6zWmcbzrpfb_jaCXy2JPoJJm]

- Monobromination of α,ω‐Diols: Highly Efficient Preparation of Synthetic Intermediates. (2019). ChemistrySelect. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTvhoOnXvSSlosFApzuaRK_x47VDHVYWvaI1p_evNeVcEugR3kvoZbi3FXdQylrMAei_UzYpSHlRP2MH19LX-JmzNrcB57bMDLsgAKLgIn3TSsIkKh5Dq3Rjis10T7PgWroobxrWGMZXw5Rl1FzxBSE3NwxjihwSxZaps9JCSvc24ozcA8metqFeKe7f6VZzmxKlTy3GGNyCEbKGBMrbJEyJm1eKoUoe5iSy6_kACHFeSCZd50508eMfj4AaLu5xeuog==]

- Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. (2000). Journal of Organic Chemistry. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZPELBjM8O-RYLQdPlr9hjVphG4feFjloZ3aymAQzmC8-0Osk_rR2PJ6pzZt5DWtodXoFhXbKJqp1JUniAyjQegYJP0SVazeksHc4fliVy8i_kPatS-Sr1L3qyMAu_YV5bJAnaxmpAcwWgPV1TLwG6j9JZyg==]

- Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. (2000). ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnwFNm7KuEZdlyWvXbtJPeQMbUzlXCcVL6LPUN4uK-L2h1QqVBvQJag7glAvW2qPxN6-WAp6OPjrrhe1Ylj6Gjw4BuHGpwdI1_gj1Uk5LyA8rglrXcq3cQIMFmvBtrA85gASivK6G1L2_9e2UJDUnIf1IRT70z-WGhPR36OKEhJYCGiD41SZgH1YOSBPgE36iMCQZsRba1Qb8IjnbGT8NcN7ng2bYHZPyt51o9SBQ4yEWvyyKqdgIBIDCW3HHYyofdMJpK2UtS0q_Cr7K7]

- 18-Bromo-1-octadecene. (n.d.). Benchchem. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwqJHh-6Oat4-SVfzfsh8PCvtL-iJrR0L6P5hQxkEEhpVHOv5iDK2u52gHVGajk0T3SCYwRfXvrMEDC4B0y9AseBbcUYpsGcRuXq-XSY9_0Mt47S6TRCX7tv--hDpUllb81nPo]

- A process for preparing long chain saturated or unsaturated oxygenated compounds. (2003). Google Patents. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxdetoe_tlJsvgDpyz4dQypPK8qP0a7O80lAWCJsIgEjDKYgCJqgfVBcsPs55gH0dKs1XxFYr6XsrujYu4tQMuPvilwXd50lFyCnPTZQiDb_8_g96dlO81gvGTP6475jORxZaUwziwadUFs4Rjyw==]

- Organic Chemistry Lab: Recrystallization. (2007). YouTube. [Source: https://www.youtube.

- Synthesis of diols by dihydroxylation. (n.d.). Organic Chemistry Portal. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFglw7kVTNbXvo9ogjk7GM8g3pk8TvYDTR_m3YKFyuIZ7QCbD20NCvc70cYi14e1Roldsa-mhUoymN_KsgeM5aSZwmUJ7McFlSvsiFMjjJxIdROvE3CY5YElfy-Xhet3Dz6ydmpNNV1zdg58eVIBOQyPGl59zto]

- Recrystallization. (2010). MIT Digital Lab Techniques Manual. [Source: https://www.youtube.

- Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtBSzW-2Obu6ztJaj0i7k4jDhUWDs1bAs4_DcwSRrM32-HCGdjC21cYS6bhMXhK6gjtiE7a97-pNs2DCvbTnrXbOs3SJh-aD5OjsryYMn4vHjLYXSQyTSv8cl-vF4-tgLZWlvZjJ1zUyiN3Zux_uksNllcr7_ZFIcKlZBycxg=]

- An In-Depth Technical Guide to 1-Bromooctadecane-18,18,18-d3: Chemical Properties and Applications. (n.d.). Benchchem. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRqiTQteOHqyzA_OwZsrXbx_1T2gC29_o1vABV04qWsr7n-pzMyi3c7tdr-YCDRKg1C3jvMIsV0FBAUBzOoVwLT8_g7wOKP5ERVou7VSenAO8R_K3XsehH_nMbUvmSHsfgIB05AXxvRX0zuKgGTtAE6s472AuUgT6m234aXFeZw6BsYwo7DC9uFDreT1o8oSBr2oEq0TxNHqtzLksuF49pUTyCPChkTuSmiuPjnjdHM8IhY2duKD0bjnJArX0ZcA==]

- 18-Bromooctadec-1-ene. (n.d.). PubChem. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFadxI14zlqXVqCuvo0Mn8reGhTh3DB-NmE5Rxk4S57apJmh-ZzRwA64m80dA9XQstcXb4pH1Ete-jvXCT-f6ZKKgtSwuLsQdhGaQURGDgwm9O5lnXYCBUoYOmK8fWIHKiuv0LoqyX6UhJb-Ylb]

- 1,18-Octadecanediol. (n.d.). PubChem. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExYIuBQ8-OXUMUTyJ8NozjLd9KJ2s7WyFj55320Sth0faG29f7kFfglorZWjc0S1shftDu1EFLrsWol-STbD5CrOTjU-OKWOSZCocYpbutbadbuowgD9pZj7XSiCR1hisEjDSWh-2ISdZc-SF4ptFzNSWjWw4Kf7Q=]

- Recombinant Protein Purification. (n.d.). Cytiva. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVZBelND_34C1tjTqtsc_LccDGkJApDpdiTAUoEj4SqdFFGrtIwv6WzCtbjTO9zWutzAIyQ4_aOP_xknM1tsG5zJhvvIIp2z3IbY-a3_MB5rWET1T4K9FgrLGCfOI4chvdG7cKSRMTZwn-nbxgC-VACgLFuFNubB-WmFrouXG_p-Jgi0ezCY_XJIJb6x97qPrN7edLu8qyI0MQ_Qe_mqrX6p_s_uOEQegp1LqS9BrX8Twy9n8M]

Sources

An In-depth Technical Guide to 1,18-Dibromooctadecane: Properties, Analysis, and Applications

Introduction: The Strategic Importance of a Bifunctional Linker

In the landscape of chemical synthesis and drug development, long-chain bifunctional molecules are indispensable tools. 1,18-Dibromooctadecane (C₁₈H₃₆Br₂) is a prime example of such a molecule, offering a symmetrical 18-carbon aliphatic backbone terminated at both ends by reactive bromine atoms. This structure makes it an exceptionally valuable intermediate, primarily serving as a long, flexible, and hydrophobic cross-linking agent or spacer. Its utility spans from polymer chemistry to the synthesis of complex pharmaceutical agents, where modulating properties like solubility and membrane permeability is critical.

While extensive datasets are available for its mono-bromo analogue (1-bromooctadecane), specific experimental data for this compound is less prevalent. This guide will synthesize the available information and provide expert analysis based on established chemical principles to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Core Physicochemical Characteristics

The fundamental properties of this compound dictate its handling, reactivity, and applications. Due to its high molecular weight and bifunctionality, it possesses distinct thermal properties compared to its mono-halogenated counterpart.

| Property | Value / Description | Causality & Scientific Insight |

| Molecular Formula | C₁₈H₃₆Br₂ | - |

| Molecular Weight | 412.28 g/mol | The high mass is due to the long C18 chain and two heavy bromine atoms, impacting volatility and boiling point. |

| CAS Number | 36668-36-5 | A unique identifier for this specific chemical substance. |

| Appearance | Expected to be a white to off-white or light yellow waxy solid at room temperature. | The long, saturated alkyl chains allow for efficient packing into a crystal lattice, resulting in a solid state. |

| Melting Point | 68-71 °C | Higher than its mono-bromo analogue (25-30 °C) due to increased molecular weight and symmetry, which enhances crystal lattice energy. |

| Boiling Point | >200 °C at 0.1 mmHg | The boiling point is significantly high due to strong intermolecular van der Waals forces along the C18 chain and dipole-dipole interactions from the C-Br bonds. Vacuum distillation is required to prevent thermal decomposition. |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like ethers, chloroform, and hot ethanol.[1] | The molecule's character is dominated by the long, nonpolar (hydrophobic) alkyl chain, making it miscible with solvents of similar polarity. |

| Density | >1 g/cm³ (estimated) | Expected to be denser than its mono-bromo analogue (0.976 g/mL) and water due to the presence of two heavy bromine atoms. |

The Spectroscopic Fingerprint: A Guide to Structural Verification

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Its symmetrical structure gives rise to a distinct and simplified spectral profile compared to asymmetrical molecules of similar size.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of this molecule. The key is its C₂ symmetry axis, which simplifies the spectrum significantly.

-

¹H NMR Spectroscopy:

-

δ ~3.4 ppm (triplet, 4H): This is the most diagnostic signal, corresponding to the four protons on the carbons directly attached to the bromine atoms (Br-CH₂ -). The signal is shifted downfield due to the electron-withdrawing effect of bromine and appears as a triplet because of coupling to the adjacent CH₂ group.

-

δ ~1.85 ppm (multiplet, 4H): These are the protons on the carbons beta (β) to the bromine atoms (Br-CH₂-CH₂ -).

-

δ ~1.2-1.4 ppm (broad multiplet, 28H): This large, often poorly resolved signal represents the bulk of the methylene protons in the center of the long alkyl chain. Due to the high degree of chemical shift equivalence, resolving individual signals within this envelope is typically not feasible with standard instrumentation.

-

-

¹³C NMR Spectroscopy:

-

Due to the molecule's symmetry, only 9 distinct carbon signals will appear instead of 18.

-

δ ~34 ppm: The carbon atom directly bonded to bromine (C H₂-Br).

-

δ ~33 ppm: The carbon atom beta (β) to the bromine.

-

δ ~28-30 ppm (multiple signals): The remaining 7 unique internal methylene carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the features of the long alkyl chain. It is most useful for confirming the presence of C-H bonds and the absence of other functional groups (like -OH or C=O). The spectrum is expected to be very similar to that of 1-bromooctadecane.[1]

-

2915-2930 cm⁻¹ (strong, sharp): Asymmetric C-H stretching from CH₂ groups.[2]

-

2850 cm⁻¹ (strong, sharp): Symmetric C-H stretching from CH₂ groups.[2]

-

1465 cm⁻¹ (medium): CH₂ scissoring/bending vibration.

-

~645 cm⁻¹ (medium-weak): C-Br stretching vibration. This is a key diagnostic peak for the presence of the alkyl bromide functionality.[3]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The molecular ion peak will exhibit a characteristic triplet pattern due to the presence of two bromine atoms. The natural isotopic abundance of bromine is nearly 1:1 (⁷⁹Br: 49.3%, ⁸¹Br: 50.7%). This results in peaks at:

-

M⁺ (containing two ⁷⁹Br isotopes)

-

[M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), which will be approximately twice the intensity of the M⁺ peak.

-

[M+4]⁺ (containing two ⁸¹Br isotopes), with an intensity similar to the M⁺ peak. This isotopic signature is definitive proof of a dibrominated compound.

-

-

Fragmentation: Common fragmentation pathways include the loss of a bromine radical (M-Br)⁺, loss of HBr (M-HBr)⁺, and characteristic cleavage along the alkyl chain, typically resulting in a series of fragment ions separated by 14 Da (CH₂).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its bifunctionality. The terminal primary alkyl bromide groups are excellent substrates for nucleophilic substitution reactions, primarily proceeding via an Sₙ2 mechanism.

This allows the molecule to act as a linker, connecting two molecular fragments with a long, hydrophobic chain. This is particularly useful in:

-

Polymer Chemistry: Used as a chain extender or to introduce long-chain branching in condensation polymerization.

-

Drug Development: For synthesizing dimeric drugs or for tethering a pharmacophore to a solubilizing group or a targeting moiety. The C18 chain can significantly increase the lipophilicity of a molecule, which can be strategically used to enhance membrane permeability or alter pharmacokinetic profiles.

-

Material Science: Employed in the synthesis of surfactants, phase-transfer catalysts, and for the surface functionalization of nanoparticles, similar to its mono-bromo analogue's use with carbon nanotubes.

Caption: Sₙ2 reaction of this compound with a nucleophile (Nu:⁻).

Experimental Protocols: A Self-Validating Framework

Synthesis of Long-Chain α,ω-Dibromoalkanes

A reliable method for synthesizing this compound is from its corresponding diol, 1,18-octadecanediol, via reaction with hydrobromic acid, often with a sulfuric acid catalyst. This is an extension of the standard synthesis for mono-bromoalkanes from alcohols.

Protocol Outline:

-

Reaction Setup: Charge a round-bottom flask with 1,18-octadecanediol and an excess of concentrated hydrobromic acid (48%).

-

Catalyst Addition: Slowly add concentrated sulfuric acid dropwise to the stirred mixture under cooling (ice bath). The sulfuric acid protonates the hydroxyl groups, making them good leaving groups (H₂O).

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC by observing the disappearance of the diol spot.

-

Work-up: After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer (containing the product) is separated from the aqueous acid layer.

-

Washing: The organic layer is washed sequentially with water, a sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by vacuum distillation to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Safety and Handling

As a long-chain alkyl halide, this compound requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors, especially when heated. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases, which can promote elimination or substitution reactions.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.

References

-

112-89-0 1-Bromooctadecane C18H37Br, Formula,NMR,Boiling Point,Density,Flash Point. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

-

1-Bromododecane. (2023, December 27). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

1-BROMOOCTADECANE. (2011, May 6). Palchem. Retrieved January 21, 2026, from [Link]

-

1-Bromooctadecane. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

-

18-Bromo-1-octadecanol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Octadecane, 1-bromo-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

1-Bromooctane. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

A New Synthetic Strategy for Polymeric Bromine Precursors: One‐Step Change from Bromine‐Containing Polymers to Functional Polymers. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis of Bromo Eugenol Derivatives with Molecular Bromine. (2025, December 25). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Advanced Organic Chemistry: Infrared spectrum of 1,1-dibromoethane. (n.d.). Doc Brown's Chemistry. Retrieved January 21, 2026, from [Link]

-

12.8 Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax. Retrieved January 21, 2026, from [Link]

-

Mass spectra of n-decane (A) and 1-bromodecane (B). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. (2007). PubMed. Retrieved January 21, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). University of Colorado Boulder. Retrieved January 21, 2026, from [Link]

-

C2H4Br2 CH3CHBr2 1,1-dibromoethane low high resolution 1H proton nmr spectrum. (n.d.). Doc Brown's Chemistry. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 1,18-Dibromooctadecane

This guide provides a detailed analysis of the expected spectral data for 1,18-dibromooctadecane, a molecule of significant interest in organic synthesis and materials science. As a long-chain α,ω-dihaloalkane, it serves as a valuable bifunctional building block for creating polymers, self-assembled monolayers, and complex organic architectures. While this compound (CAS No. 3687-19-6) is a known compound, its comprehensive spectral data is not widely published in public-access databases.

Therefore, this document presents a predictive analysis grounded in the fundamental principles of spectroscopy and supported by empirical data from closely related analogs, such as 1-bromooctadecane and other long-chain haloalkanes. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this molecule, explaining the causality behind the expected spectral features.

Molecular Structure and Symmetry Considerations

A thorough spectral analysis begins with an understanding of the molecule's structure. This compound possesses a high degree of symmetry, with a C18 alkyl chain terminated at both ends by a bromine atom. This symmetry is the dominant factor in simplifying its Nuclear Magnetic Resonance (NMR) spectra, as it renders many of the chemically equivalent protons and carbons indistinguishable by the spectrometer.

Diagram 1: Structural Representation and Atom Numbering

Caption: Symmetrical structure of this compound with lettering indicating chemically equivalent positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Due to the symmetry of this compound, we anticipate a significantly simplified spectrum compared to an asymmetrical 18-carbon chain.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is shaped by the electronegativity of the bromine atoms, which deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield).

-

Causality of Signal Position: The protons on the carbons directly attached to bromine (labeled 'a' and 'a'' in Diagram 1) will be the most deshielded. Protons on subsequent carbons ('b', 'c', etc.) will experience a progressively weaker inductive effect from the bromine, causing them to resonate at chemical shifts closer to that of a standard long-chain alkane. Because of the molecule's symmetry, the proton environment at C-1 is identical to C-18, C-2 to C-17, and so on, resulting in only 9 unique proton signals instead of 18.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-1, H-18 (a, a') | ~ 3.41 | Triplet (t) | 4H |

| H-2, H-17 (b, b') | ~ 1.85 | Quintet (quin) | 4H |

| H-3, H-16 (c, c') | ~ 1.42 | Multiplet (m) | 4H |

| H-4 to H-15 | ~ 1.26 | Multiplet (m) | 24H |

-

Expert Insights: The signal at ~3.41 ppm is highly characteristic of methylene protons adjacent to a bromine atom. This prediction is strongly supported by data from analogous compounds like 1-bromooctadecane, which shows a triplet at a similar chemical shift. The large multiplet around 1.26 ppm represents the bulk of the inner methylene protons, which are too far from the bromine atoms to be significantly differentiated.

Predicted ¹³C NMR Spectrum

Similar to the ¹H NMR, the ¹³C NMR spectrum will be simplified by the molecule's symmetry. The carbon atoms directly bonded to the electronegative bromine will be significantly deshielded.

-

Causality of Signal Position: The inductive effect of bromine causes the C-1 and C-18 carbons to resonate far downfield. This effect diminishes rapidly with distance, so C-2/C-17 and C-3/C-16 will appear at distinct, progressively upfield shifts. The central carbons (C-4 through C-15) will have very similar chemical environments, likely resulting in an overlap of signals in that region.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbons (Position) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1, C-18 (a, a') | ~ 34.0 |

| C-2, C-17 (b, b') | ~ 32.9 |

| C-3, C-16 (c, c') | ~ 28.8 |

| C-4 to C-9, C-10 to C-15 | ~ 29.7 - 28.2 |

-

Expert Insights: The assignment of these signals can be definitively confirmed using advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC), which correlates each carbon signal with its directly attached proton(s).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of chemical bonds (functional groups) present in a molecule. The IR spectrum of this compound is expected to be relatively simple and dominated by the absorptions of the long hydrocarbon chain.

-

Key Vibrational Modes:

-

C-H Stretching: Strong, sharp peaks are expected in the 2850-2960 cm⁻¹ region, which are characteristic of sp³ C-H bonds in alkanes.[1]

-

CH₂ Bending (Scissoring): A distinct absorption around 1465 cm⁻¹ is indicative of the bending vibration of the numerous methylene (CH₂) groups.[1]

-

C-Br Stretching: A moderately strong absorption in the "fingerprint region," typically between 600 and 500 cm⁻¹, corresponds to the C-Br stretching vibration. The presence of a signal in this region is a key indicator of a bromoalkane.

-

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2925 - 2960 cm⁻¹ | Strong |

| C-H (Alkyl) | Stretching | 2850 - 2870 cm⁻¹ | Strong |

| -CH₂- | Bending | ~ 1465 cm⁻¹ | Medium |

| C-Br | Stretching | 600 - 500 cm⁻¹ | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

-

Isotopic Pattern of Bromine: A key feature in the mass spectrum of any bromine-containing compound is its unique isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. For a molecule with two bromine atoms like this compound, the molecular ion region will exhibit a characteristic triplet of peaks:

-

M peak: Contains two ⁷⁹Br isotopes.

-

M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

M+4 peak: Contains two ⁸¹Br isotopes. The relative intensity of these peaks is expected to be approximately 1:2:1, which is a definitive indicator for the presence of two bromine atoms in the molecule.

-

-

Predicted Molecular Ion:

-

Molecular Formula: C₁₈H₃₆Br₂

-

Molecular Weight (using ⁷⁹Br): 412.1 g/mol

-

Expected Molecular Ion Peaks (m/z): 412 (M), 414 (M+2), 416 (M+4)

-

-

Predicted Fragmentation Pattern: The fragmentation will likely proceed through common pathways for long-chain haloalkanes:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a bromine atom is unlikely due to the strength of the C-Br bond.

-

Loss of HBr: A common fragmentation pathway is the elimination of a molecule of hydrogen bromide, leading to a fragment ion at M-81 and M-83 (and their isotopic variants).

-

Alkyl Chain Fragmentation: The long hydrocarbon chain will fragment to produce a series of carbocation clusters separated by 14 mass units (representing a CH₂ group).

-

Diagram 2: Predicted Mass Spectrometry Isotope Pattern

Caption: Expected 1:2:1 isotopic pattern for the molecular ion of a dibrominated compound.

Experimental Protocols

To obtain high-quality spectral data for this compound, adherence to standardized protocols is essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) which serves as the internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (EI)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in hexane or ethyl acetate) into the mass spectrometer via a Gas Chromatography (GC-MS) system or a direct insertion probe.

-

Ionization: Utilize Electron Impact (EI) ionization, typically at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and key fragments.

-

Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster to confirm the molecular weight and the presence of two bromine atoms.

Integrated Spectral Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system for confirming the identity and purity of this compound.

-

MS confirms the molecular weight and the presence of two bromine atoms.

-

IR confirms the presence of an alkyl chain (C-H bonds) and bromoalkane functional groups (C-Br bonds) while confirming the absence of other functional groups (like C=O or O-H).

-

¹³C NMR indicates the number of unique carbon environments (9, due to symmetry) and confirms the presence of carbons bonded to bromine.

-

¹H NMR reveals the number of unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity), confirming the overall structure of the C-H framework.

By combining these techniques, a researcher can confidently verify the structure of this compound, ensuring the integrity of their starting materials for subsequent research and development.

References

-

1-Bromooctadecane. SpectraBase. [Link]

-

1-Bromodecane. PubChem. [Link]

-

1,1-dibromoethane Infrared Spectrum Interpretation. Doc Brown's Chemistry. [Link]

-

Mass Spectrum of 1-bromobutane. Doc Brown's Chemistry. [Link]

-

1,1-dibromoethane 13C NMR Spectrum Interpretation. Doc Brown's Chemistry. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

1-Bromooctadecane. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1,18-Dibromooctadecane in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1,18-dibromooctadecane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and offers a robust experimental framework for its empirical determination. By synthesizing foundational chemical principles with practical laboratory insights, this guide aims to be an essential resource for the effective handling and application of this long-chain dibromoalkane.

Foundational Principles: Understanding the Molecular Personality of this compound

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "similia similibus solvuntur," or "like dissolves like," serves as a reliable guide in predicting solubility behavior.[1][2][3]

This compound (C₁₈H₃₆Br₂) is characterized by a long, eighteen-carbon aliphatic chain, rendering the molecule predominantly nonpolar. The two terminal bromine atoms introduce a degree of polarity due to the electronegativity difference between carbon and bromine. However, the substantial hydrophobic character of the long alkyl chain is the primary determinant of its solubility profile.[4] Consequently, this compound is expected to exhibit poor solubility in highly polar solvents, such as water, and favorable solubility in nonpolar or weakly polar organic solvents.[5][6][7]

For dissolution to occur, the energy required to disrupt the intermolecular forces within the pure solute and solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.[3] In the case of this compound, the primary intermolecular forces are London dispersion forces, which increase with the length of the carbon chain.[5] Therefore, solvents that also primarily exhibit London dispersion forces will be the most effective at dissolving this compound.

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and semi-quantitative prediction can be made based on its chemical structure and the known properties of similar long-chain haloalkanes.[8][9] The following table summarizes the expected solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | "Like dissolves like"; both solute and solvent are nonpolar and dominated by London dispersion forces. |

| Toluene | Nonpolar (Aromatic) | High | Similar nonpolar character allows for effective solvation. |

| Diethyl Ether | Weakly Polar | Moderate to High | The ether's small dipole is outweighed by its nonpolar alkyl groups, making it a suitable solvent. |

| Dichloromethane (DCM) | Weakly Polar | Moderate to High | Capable of dissolving a wide range of organic compounds due to its moderate polarity.[10] |

| Chloroform | Weakly Polar | Moderate to High | Similar to DCM, it is an effective solvent for many organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | The cyclic ether structure provides some polarity, but it can still solvate large nonpolar molecules. |

| Acetone | Polar Aprotic | Low to Moderate | The strong dipole of the carbonyl group makes it less compatible with the nonpolar solute. |

| Ethanol | Polar Protic | Low | The hydrogen-bonding network of ethanol is not effectively disrupted by the nonpolar solute.[10] |

| Methanol | Polar Protic | Very Low | More polar than ethanol, leading to even lower solubility for nonpolar compounds.[3] |

| Water | Polar Protic | Insoluble | The highly polar nature and strong hydrogen bonding of water preclude the dissolution of the hydrophobic this compound.[5][9][10] |

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published data, empirical determination of the solubility of this compound is often necessary. The following protocol describes a reliable method for determining the solubility of a solid compound in a given solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Pipettes and other standard laboratory glassware

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of the Solid-Solvent Mixture:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring a saturated solution.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A duration of 24 hours is typically adequate, but longer times may be necessary and should be validated.

-

-

Sampling of the Saturated Solution:

-

After equilibration, cease agitation and allow the undissolved solid to settle to the bottom of the vial.

-

Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe fitted with a solvent-compatible 0.22 µm filter. This filtration step is critical to remove any suspended solid particles, which would lead to an overestimation of solubility.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered aliquot with a known volume of the same solvent. The dilution factor will depend on the expected concentration and the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the undiluted saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Safety Considerations

While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. Long-chain haloalkanes can be irritants.[11] It is recommended to consult the Safety Data Sheet (SDS) for this compound and similar compounds before handling.[12][13][14] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The solubility of this compound is governed by its predominantly nonpolar character, leading to high solubility in nonpolar organic solvents and poor solubility in polar solvents. While a theoretical understanding provides a strong predictive framework, precise quantitative data requires careful experimental determination. The protocol outlined in this guide offers a robust and reliable method for generating accurate solubility data, enabling researchers to confidently utilize this compound in their applications.

References

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. (2020, November 13).

- Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (n.d.).

- An In-Depth Technical Guide to 1-Bromooctadecane-18,18,18-d3: Chemical Properties and Applications - Benchchem. (n.d.).

- Solubility of organic compounds (video) - Khan Academy. (n.d.).

- Predict solubility of organic compounds? - ResearchGate. (2018, August 30).

- Solubility of 4,5-Dibromooctane in Common Organic Solvents: A Technical Guide - Benchchem. (n.d.).

- Solubility of Organic Compounds - Chemistry Steps. (n.d.).

- What are the properties and applications of 1-Bromooctadecane? - FAQ - Guidechem. (n.d.).

- Physical Properties of Haloalkanes - BYJU'S. (n.d.).

- SAFETY DATA SHEET. (2025, October 15).

- Physical Properties of Haloalkanes and Haloarenes | CK-12 Foundation. (2026, January 1).

- SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).

- 1-Bromooctadecane = 97.0 112-89-0 - Sigma-Aldrich. (n.d.).

- Why does the solubility of haloalkanes in water decreases as the length of the carbon chain increases? - Chemistry Stack Exchange. (2020, August 2).

- 6.1: Physical Properties of Haloalkanes - Chemistry LibreTexts. (2015, July 5).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).

- SAFETY DATA SHEET. (n.d.).

- Physical Properties of Haloalkanes: Key Points & Examples - Vedantu. (n.d.).

- Unit 10 Haloalkanes And Haloarenes - sathee jee. (n.d.).

Sources

- 1. Khan Academy [khanacademy.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 7. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]

- 8. guidechem.com [guidechem.com]

- 9. byjus.com [byjus.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1,18-Dibromooctadecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1,18-dibromooctadecane. As a long-chain bifunctional alkyl halide, its behavior under thermal stress is of critical importance in various applications, including as a linker in drug-conjugate synthesis and a monomer in polymer chemistry. This document details the theoretical underpinnings of its decomposition, outlines robust experimental protocols for its analysis, and provides insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of this compound in Scientific Research

This compound is a linear, saturated hydrocarbon chain with bromine atoms at both terminal positions. This α,ω-dibromoalkane serves as a versatile building block in organic synthesis. Its considerable chain length and terminal reactive sites make it an ideal candidate for forming long, flexible linkages in more complex molecules. In the pharmaceutical industry, such linkers are pivotal in the design of antibody-drug conjugates (ADCs) and other targeted therapies, where the linker's stability directly impacts the efficacy and safety of the drug. Understanding the thermal limits of this compound is paramount to preventing unwanted degradation during synthesis, purification, and storage, which could lead to impurities and compromised product performance.

Theoretical Framework: Predicting Thermal Behavior

The thermal stability of a haloalkane is primarily dictated by the strength of its carbon-halogen bond.[1] In the case of this compound, the carbon-bromine (C-Br) bonds are the most likely points of initial cleavage under thermal stress. Generally, the stability of haloalkanes decreases with increasing size of the halogen atom, meaning bromoalkanes are less stable than their chloro- and fluoro- counterparts.[2]

Upon heating, the C-Br bond can undergo homolytic cleavage, generating a bromine radical and an octadecyl radical. This initiation step can trigger a cascade of radical chain reactions, leading to the formation of various decomposition products. The long hydrocarbon chain also presents the possibility of intramolecular cyclization or intermolecular cross-linking reactions.

Experimental Analysis of Thermal Properties

A multi-faceted approach employing several analytical techniques is essential for a thorough characterization of the thermal stability and decomposition of this compound. The primary techniques recommended are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA): Determining Decomposition Temperatures

TGA is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] The resulting data provides the onset temperature of decomposition and the temperature of maximum decomposition rate.

Objective: To determine the thermal decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

-

This compound (high purity)

-

Inert gas (e.g., Nitrogen or Argon)

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible. Ensure the sample is evenly distributed at the bottom of the crucible.

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Record the mass loss and temperature continuously.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Determine the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

-

Differential Scanning Calorimetry (DSC): Investigating Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This technique is invaluable for identifying melting points, crystallization events, and other phase transitions that occur before decomposition.[5]

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

-

This compound (high purity)

-

Aluminum DSC pans and lids

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan. Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature below the expected decomposition onset (e.g., 250 °C) at a heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Identifying Decomposition Products

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[6][7] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the major decomposition products of this compound.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS).

Materials:

-

This compound (high purity)

-

Helium (carrier gas)

Procedure:

-

Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis:

-

Insert the sample cup into the pyrolyzer.

-

Rapidly heat the sample to a temperature above its decomposition temperature (determined by TGA, e.g., 400 °C) and hold for a short period (e.g., 30 seconds).

-

-

GC-MS Analysis:

-

The pyrolysis products are swept into the GC column by the helium carrier gas.

-

Separate the products using a suitable GC temperature program (e.g., start at 50 °C, ramp to 300 °C).

-

The eluting compounds are introduced into the mass spectrometer for ionization and detection.

-

-

Data Analysis:

-

Identify the individual decomposition products by comparing their mass spectra to a spectral library (e.g., NIST).

-

Data Presentation and Interpretation

The data obtained from the aforementioned analyses should be compiled and presented in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Thermal Properties of this compound (Hypothetical Data)

| Parameter | Technique | Value |

| Melting Point (Tm) | DSC | ~60-65 °C |

| Enthalpy of Fusion (ΔHf) | DSC | To be determined |

| Onset of Decomposition (Tonset) | TGA | ~250-270 °C |

| Temperature of Max. Decomposition (Tmax) | TGA | ~280-300 °C |

Note: The values presented are hypothetical and should be replaced with experimental data.

Proposed Decomposition Mechanism

Based on the principles of radical chain reactions, a plausible decomposition mechanism for this compound can be proposed.

Initiation: The process begins with the homolytic cleavage of the weakest bonds, the C-Br bonds, to form radicals.

Caption: Propagation steps of decomposition.

Termination: The reaction ceases when radicals combine to form stable, non-radical products.

Caption: Termination steps of decomposition.

The expected decomposition products would therefore include hydrogen bromide (HBr), various unsaturated bromoalkanes, shorter-chain alkanes and alkenes, and potentially some larger cross-linked molecules.

Conclusion

The thermal stability and decomposition of this compound are critical parameters for its effective use in scientific research and development. This guide has provided a robust framework for the comprehensive analysis of these properties. By employing the detailed experimental protocols for TGA, DSC, and Py-GC-MS, researchers can obtain reliable and reproducible data. The proposed decomposition mechanism offers a sound theoretical basis for understanding the degradation pathways. Adherence to these methodologies will ensure the integrity of experimental outcomes and contribute to the successful application of this important chemical building block.

References

-

EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]

- Snow, N. H. (2015). Pyrolysis for the Preparation of Macromolecules and Analysis by Gas Chromatography. LCGC North America, 33(1), 34–41.

-

Vedantu. (n.d.). Physical Properties of Haloalkanes: Key Points & Examples. Retrieved from [Link]

-

Chemguide. (n.d.). An introduction to halogenoalkanes (haloalkanes). Retrieved from [Link]

-

Filo. (2023, April 14). The correct order of the thermal stability of hydrogen halides (H−X) is. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Haloalkane. Retrieved from [Link]

- Barontini, F., Cozzani, V., & Petarca, L. (2005). Thermal Stability and Decomposition Products of Hexabromocyclododecane. Industrial & Engineering Chemistry Research, 44(13), 4565–4574.

- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2021). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 86, 307-312.

-

ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... Retrieved from [Link]

-

Journal of Pharmaceutical Analysis. (2014). Differential Scanning Calorimetry. Retrieved from [Link]

- Demetzos, C., & Pippa, N. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods in molecular biology (Clifton, N.J.), 1140, 1–21.

-

Impact Analytical. (2023, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved from [Link]

-

NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

- Al-Esaimi, M. M., & Al-Zahrani, S. M. (2019). Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant. Molecules, 24(18), 3326.

Sources

- 1. 1,16-Dibromohexadecane | C16H32Br2 | CID 521177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cetjournal.it [cetjournal.it]

- 4. tainstruments.com [tainstruments.com]

- 5. archimer.ifremer.fr [archimer.ifremer.fr]

- 6. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 7. chromatographyonline.com [chromatographyonline.com]

Technical Guide on the Health and Safety of 1,18-Dibromooctadecane

Foreword for the Researcher: This document provides a comprehensive health and safety guide for 1,18-Dibromooctadecane (CAS No. 24774-61-6). It is critical to note that specific, in-depth toxicological data for this difunctionalized long-chain alkane is not extensively available in public-domain safety literature. Consequently, this guide has been constructed with a foundational principle of prudent laboratory practice: in the absence of specific data, we treat the substance with a heightened level of caution. The safety protocols herein are derived from data available for the closely related analogue, 1-Bromooctadecane (CAS No. 112-89-0), and general principles for handling halogenated hydrocarbons. The presence of a second bromine atom in this compound may alter its reactivity and toxicological profile; therefore, the recommendations for 1-Bromooctadecane should be considered the minimum standard of safety.

Hazard Identification and Classification

While a specific GHS classification for this compound is not consistently published, we can extrapolate potential hazards from its analogue, 1-Bromooctadecane. 1-Bromooctadecane is classified as causing skin and serious eye irritation.[1] Therefore, it is imperative to handle this compound as, at minimum, an irritant to skin and eyes.

Assumed GHS Classification for this compound:

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)

Signal Word: Warning

Assumed Hazard Statements (H-Statements):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Rationale: Alkyl halides can act as alkylating agents and are often irritants. The long aliphatic chain reduces volatility but does not eliminate the potential for dermal and ocular irritation upon contact.

Toxicological Profile: An Area of Uncertainty

A thorough investigation of the toxicological properties of this compound has not been documented in the available literature.[2][3] Data regarding acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, or reproductive toxicity is not available.[1][2][3]

Key Insight: The absence of data is not an indication of safety. The standard and required practice in both research and drug development is to treat chemicals with unknown toxicological profiles as potentially hazardous. All handling procedures must be designed to minimize or eliminate any possible exposure.

Exposure Controls and Personal Protective Equipment (PPE)

Given the assumed hazards and unknown toxicological profile, stringent exposure controls are mandatory. The primary objective is to create a barrier between the researcher and the chemical, preventing contact and inhalation.

Engineering Controls:

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood. This is crucial to prevent the inhalation of any fine dust or aerosols.[1]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required, as specified by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Standard safety glasses are insufficient.

-

Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and replaced immediately if signs of degradation or contamination are observed. Always wash hands thoroughly after handling the chemical, even after removing gloves.[1]

-

Body Protection: A full-length laboratory coat must be worn and kept fastened. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

-

Respiratory Protection: Not typically required if work is conducted within a functional fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[4]

Safe Handling and Storage Protocols

Handling: The causality behind safe handling is the prevention of dust generation and contact. This compound is a solid, and fine particulates can easily become airborne or contaminate surfaces.

-

Do not breathe dust.[5]

-

Use tools (spatulas, weighing paper) that minimize the creation of dust.

-

After handling, wash hands and any exposed skin thoroughly.[1]

Storage: Proper storage ensures the chemical's stability and prevents accidental release or reaction.

-

Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][2][6]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][3] The terminal bromine atoms can be susceptible to elimination or substitution reactions when in contact with strong bases.

Emergency Procedures: A Self-Validating System

Preparedness is a self-validating system. The following protocols must be understood by all personnel working with or near this chemical.

First-Aid Measures:

-

General Advice: In case of any exposure or if feeling unwell, consult a physician and show them the Safety Data Sheet (SDS) for 1-Bromooctadecane as a reference.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][6] If skin irritation occurs, seek medical advice.[1]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

-

If Swallowed: Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][3]

-

Hazardous Combustion Products: During a fire, thermal decomposition can produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr) gas.[1][2][3]

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[2][3]

Accidental Release Measures:

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear the full PPE described in Section 3. Avoid breathing dust and prevent contact with skin and eyes.[1][3]

-

Containment and Cleaning Up: Carefully sweep or scoop up the solid material, avoiding dust generation. Place it into a suitable, closed, and labeled container for disposal.[1][2][3] Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

Data Presentation: Key Safety & Physical Properties

The following table summarizes known data for 1-Bromooctadecane , which should be used as a cautious reference for this compound.

| Property | Value | Source(s) |

| Chemical Name | 1-Bromooctadecane | [1] |

| Synonyms | Octadecyl bromide; Stearyl bromide | [3][6] |

| CAS Number | 112-89-0 | [1][2][3] |

| Molecular Formula | C18H37Br | [1][3] |

| Molecular Weight | 333.38 g/mol | [3] |

| Appearance | Yellow to beige crystalline solid | [1][2] |

| Melting Point | 20 - 28.2 °C (68 - 82.8 °F) | [1][2] |

| Boiling Point | 214 - 216 °C @ 12 mmHg | [2] |

| Flash Point | > 110 °C (> 230 °F) | [1][2] |

| Solubility | Insoluble in water | [2][3] |

| Stability | Stable under normal conditions | [2][3] |

| Incompatibilities | Strong oxidizing agents, Strong bases | [2][3] |

Experimental Protocol: Safe Synthesis of a Diamine using this compound

This protocol details a nucleophilic substitution reaction. The causality behind each safety step is to mitigate the risks of irritation and exposure to a substance with unknown long-term toxicity.

Objective: Synthesize 1,18-diaminooctadecane via reaction with sodium azide followed by reduction. This focuses on the safe handling of the title compound.

Step 1: Reagent Dispensing and Preparation

-

Action: In a chemical fume hood, place a 250 mL round-bottom flask on a magnetic stir plate. Weigh 4.12 g (10 mmol) of this compound and add it to the flask.

-

Safety Rationale: Weighing the solid in the hood prevents inhalation of fine particulates.

Step 2: Addition of Reagents

-

Action: Add 100 mL of dimethylformamide (DMF) to the flask, followed by 1.43 g (22 mmol) of sodium azide.

-

Safety Rationale: DMF is a skin and respiratory irritant. Sodium azide is acutely toxic. All additions must be performed slowly in the fume hood to avoid splashing and aerosol generation.

Step 3: Reaction

-

Action: Equip the flask with a condenser and heat the mixture to 80°C with stirring for 12 hours.

-

Safety Rationale: Heating the reaction increases vapor pressure. A condenser is essential to prevent the release of solvent and reactant vapors into the laboratory. The entire apparatus must be within the fume hood.

Step 4: Work-up and Extraction

-

Action: Cool the reaction to room temperature. Slowly pour the reaction mixture into 300 mL of deionized water. Extract the aqueous phase three times with 75 mL of diethyl ether.

-

Safety Rationale: The quench and extractions should be performed in the fume hood. Diethyl ether is extremely flammable and its vapors are heavier than air. Ensure no ignition sources are present.

Step 5: Product Isolation and Handling

-

Action: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Safety Rationale: The rotary evaporator must be operated with the condenser cooled properly and the vacuum applied carefully to prevent bumping. The resulting solid (the diazide intermediate) should be handled with the same PPE as the starting material, as its toxicological properties are also unknown.

Mandatory Visualization: Emergency Spill Response Workflow

This diagram outlines the logical flow for responding to an accidental spill of this compound.

Sources

A Comprehensive Technical Guide to 1,18-Dibromooctadecane: Commercial Availability, Purity Assessment, and Purification Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,18-Dibromooctadecane is a long-chain α,ω-dihaloalkane that serves as a valuable bifunctional building block in organic synthesis. Its two terminal bromine atoms provide reactive sites for a variety of chemical transformations, making it a key intermediate in the synthesis of polymers, surfactants, and complex organic molecules. The purity of this compound is paramount, as impurities can lead to undesirable side reactions and affect the quality of the final product. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, detailed protocols for its purity assessment, and effective methods for its purification.

Commercial Suppliers and Purity Specifications

Several chemical suppliers offer this compound, typically with a purity of 97% or greater as determined by gas chromatography (GC). When selecting a supplier, it is crucial to review the Certificate of Analysis (CoA) to understand the specific purity and the analytical methods used for its determination.

| Supplier | Product Number | Stated Purity | Analytical Method |

| Sigma-Aldrich | Varies by region | ≥97.0% | Gas Chromatography (GC) |

| TCI America | B0625 | >97.0% (GC) | Gas Chromatography (GC) |

| Alfa Aesar | A14739 | 97% | Not specified |

| Santa Cruz Biotechnology | sc-239149 | ≥96% | Not specified |

Note: Product numbers and availability may vary by region. It is recommended to consult the respective supplier's website for the most current information.

Understanding Potential Impurities

The primary route for the synthesis of this compound involves the bromination of 1,18-octadecanediol[1]. This process can lead to several potential impurities:

-

Unreacted 1,18-octadecanediol: Incomplete reaction can leave residual starting material.

-

Monobrominated species (18-bromo-1-octadecanol): Incomplete bromination of the diol.

-

Elimination byproducts (e.g., 18-bromooctadec-1-ene): Formation of alkenes due to the basicity of the reaction conditions or distillation at high temperatures[2][3].

-

Solvent residues: Residual solvents from the reaction or purification steps.

Purity Assessment: A Multi-faceted Approach

A thorough assessment of this compound purity involves a combination of chromatographic and spectroscopic techniques.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative assessment of purity and for monitoring the progress of purification.

Experimental Protocol: TLC Analysis of this compound

-

Plate Preparation: Use a silica gel 60 F254 TLC plate. Draw a baseline with a pencil approximately 1 cm from the bottom.

-